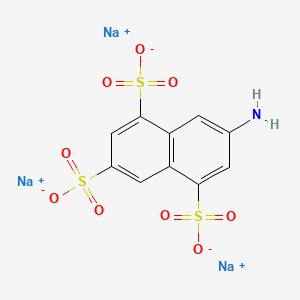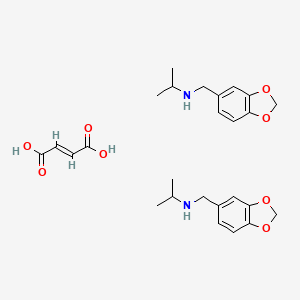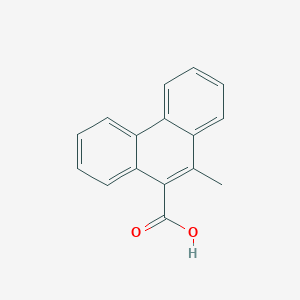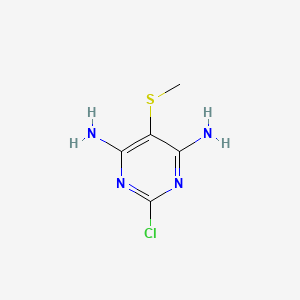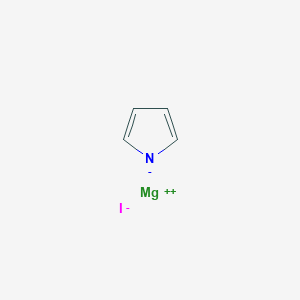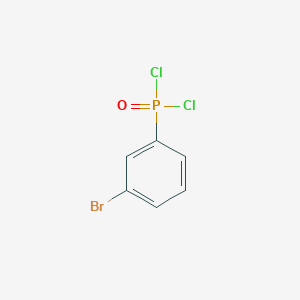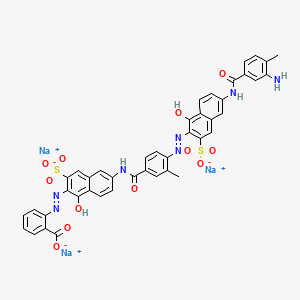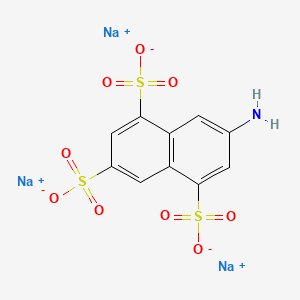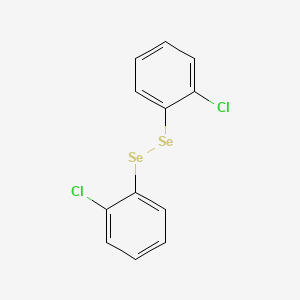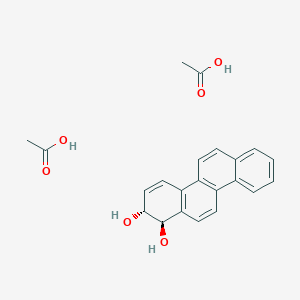![molecular formula C18H21NO2 B14469562 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde CAS No. 65991-10-8](/img/structure/B14469562.png)
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzyl(methyl)amino propoxy chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde typically involves multiple steps:
Formation of Benzyl(methyl)amine: This can be achieved by reductive amination of benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: The benzyl(methyl)amine is then reacted with 3-chloropropanol to form 3-{3-[Benzyl(methyl)amino]propoxy}benzene.
Formylation: Finally, the benzene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product separation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: 3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid.
Reduction: 3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its aldehyde and amine functionalities.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Amine Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the benzyl(methyl)amino propoxy chain, making it less versatile in certain reactions.
3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid: An oxidized form of the compound with different reactivity.
3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol: A reduced form with distinct chemical properties.
Uniqueness
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is unique due to its combination of aldehyde and benzyl(methyl)amino functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
65991-10-8 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-[3-[benzyl(methyl)amino]propoxy]benzaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-19(14-16-7-3-2-4-8-16)11-6-12-21-18-10-5-9-17(13-18)15-20/h2-5,7-10,13,15H,6,11-12,14H2,1H3 |
Clave InChI |
RLJALWVWMQPTPX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCOC1=CC=CC(=C1)C=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



